3,4-Dihydroquinazolin-8-amine

Physicochemical profiling Lead optimization Scaffold selection

3,4-Dihydroquinazolin-8-amine (CAS 653577-49-2; molecular formula C₈H₉N₃; MW 147.18 g/mol) is a bicyclic heteroaromatic building block comprising a partially saturated quinazoline core bearing a primary amino substituent at the 8-position. The compound features a melting point of 98.5–99 °C (sublimation), a predicted pKa of 8.01 ± 0.20, a predicted logP of approximately 1.38, a topological polar surface area of 50.41 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11923560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroquinazolin-8-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)N)NC=N1
InChIInChI=1S/C8H9N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-3,5H,4,9H2,(H,10,11)
InChIKeyLMEDRBUMEHITIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroquinazolin-8-amine (CAS 653577-49-2): Procurement-Grade Baseline for a Regiospecific Dihydroquinazoline Scaffold


3,4-Dihydroquinazolin-8-amine (CAS 653577-49-2; molecular formula C₈H₉N₃; MW 147.18 g/mol) is a bicyclic heteroaromatic building block comprising a partially saturated quinazoline core bearing a primary amino substituent at the 8-position . The compound features a melting point of 98.5–99 °C (sublimation), a predicted pKa of 8.01 ± 0.20, a predicted logP of approximately 1.38, a topological polar surface area of 50.41 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds . This scaffold occupies a strategically important intersection within the dihydroquinazoline chemical space: it retains the amidine-characteristic N–C–N motif of the 3,4-dihydroquinazoline core while offering an exocyclic 8-NH₂ vector that is chemically and positionally distinct from the more extensively exploited 2-amino-3,4-dihydroquinazoline chemotype [1][2].

Why Generic Substitution of 3,4-Dihydroquinazolin-8-amine Is Scientifically Precluded


Generic interchange among 3,4-dihydroquinazoline regioisomers is precluded because the position of the amino substituent on the bicyclic scaffold is a dominant determinant of both physicochemical properties and biological target engagement. Positional isomerism within this chemotype has been shown to produce binary functional outcomes: at the 5-HT₃ serotonin receptor, a 6-chloro-2-amino-3,4-dihydroquinazoline exhibits a binding Ki of 0.2 μM, whereas its 8-chloro positional isomer is essentially inactive (Ki >10 μM), demonstrating that a single-atom shift in substituent position can abolish target affinity entirely [1]. Similarly, SAR studies on Trypanosoma brucei trypanothione reductase (TryR) established that introduction of large hydrophobic substituents at the C8 position of the 3,4-dihydroquinazoline scaffold significantly reduces inhibitory activity relative to unsubstituted or C6-substituted analogs, confirming that the C8 locus is a sensitivity hotspot rather than a tolerant substitution site [2]. Furthermore, the 3,4-dihydro saturation state distinguishes this scaffold from fully aromatic quinazoline derivatives in terms of both conformational flexibility (sp³ character at C4) and electronic distribution, factors that directly modulate hydrogen-bonding geometry with aspartic acid catalytic dyads as demonstrated crystallographically for BACE-1 inhibitor complexes [3]. These data collectively establish that substitution position, saturation state, and amino placement are not interchangeable parameters: procurement of 3,4-dihydroquinazolin-8-amine versus 3,4-dihydroquinazolin-2-amine, quinazolin-8-amine, or 8-amino-3,4-dihydroquinazolin-2(1H)-one represents a chemically consequential decision.

Quantitative Differentiation Evidence for 3,4-Dihydroquinazolin-8-amine Against Closest Structural Analogs


Physicochemical Fingerprint: pKa, LogP, and H-Bonding Profile Compared to Quinazolin-8-amine and 3,4-Dihydroquinazolin-2-amine

3,4-Dihydroquinazolin-8-amine possesses a distinct physicochemical signature that differentiates it from its closest commercially available analogs. Relative to fully aromatic quinazolin-8-amine (MW 145.16 g/mol, C₈H₇N₃), the target compound (MW 147.18 g/mol, C₈H₉N₃) incorporates an sp³-hybridized C4 carbon, increasing molecular weight by 2 Da, reducing aromatic ring count, and introducing conformational flexibility absent in the planar aromatic system . The predicted pKa of 8.01 ± 0.20 for the target compound reflects the basicity of the amidine N3 nitrogen modulated by the electron-donating 8-NH₂ group; by comparison, 3,4-dihydroquinazolin-2-amine derivatives display predicted pKa values in the range of 7.12–8.60 depending on additional substituents . The predicted logP of 1.38 for the target compound, combined with a PSA of 50.41 Ų and zero rotatable bonds, defines a property window that is meaningfully distinct from the more lipophilic, fully aromatic quinazolin-8-amine scaffold (predicted logP typically higher by ~0.5–1.0 log units due to increased aromaticity) .

Physicochemical profiling Lead optimization Scaffold selection

Positional Isomerism at C8 vs C2: Divergent Target Engagement Demonstrated by 5-HT₃ Receptor Binding and TryR SAR

The biological consequences of amino/chloro substitution at the C8 versus C6 or C2 positions of the 3,4-dihydroquinazoline scaffold have been directly established in two independent target systems. First, at the human 5-HT₃ serotonin receptor, 6-chloro-2-amino-3,4-dihydroquinazoline binds with Ki = 0.2 μM and functions as an antagonist, whereas its 8-chloro positional isomer exhibits Ki >10 μM (37% inhibition at 10 μM), representing a >50-fold loss in affinity attributable solely to the shift of chlorine from the 6- to the 8-position [1]. X-ray crystallography of both isomers confirmed that N–C–N bond lengths are essentially identical (1.31–1.34 Å), ruling out electronic delocalization differences and implicating steric and hydrophobic interactions at the receptor level as the basis for differential activity [1]. Second, in the context of T. brucei TryR inhibition, a systematic SAR campaign at the C8 position revealed that C8-substituted 3,4-dihydroquinazoline analogues (e.g., 8-bromo and 8-phenyl derivatives) were significantly less active (TryR IC₅₀ = 53 μM and 24 μM, respectively) compared to the corresponding unsubstituted C8-H analogue (TryR IC₅₀ = 0.78 μM), a >30- to 68-fold potency reduction [2]. The authors concluded that introduction of a large hydrophobic group at C8 is detrimental to TryR binding [2]. Together, these findings define the C8 position as a high-sensitivity pharmacophoric locus where small, polar substituents (such as –NH₂) may be tolerated or beneficial, whereas bulky hydrophobic groups are disfavored.

Positional isomerism GPCR antagonism Parasitic disease Target selectivity

Class-Level T-Type Calcium Channel Blockade: Benchmarking the 3,4-Dihydroquinazoline Scaffold Against Mibefradil and Kurtoxin

The 3,4-dihydroquinazoline chemotype is a validated privileged scaffold for T-type calcium channel (Cav3.1) blockade, with quantitative benchmarking against clinical and biological reference standards. The optimized derivative KYS05090 (compound 10) exhibits an IC₅₀ of 41 ± 1 nM against the T-type calcium channel, a potency described as nearly comparable to that of Kurtoxin, a 63-amino-acid peptide toxin, and representing the highest blocking activity reported for a small organic molecule in this series at the time of publication [1]. A separately optimized analogue, KYS05080 (compound 11b), demonstrated an IC₅₀ of 0.26 ± 0.01 μM against the α1G T-type channel, representing an approximately 5-fold improvement in potency over mibefradil (IC₅₀ = 1.34 ± 0.49 μM), the first clinically used T-type calcium channel blocker [2]. Importantly, KYS05080 also exhibited improved T/N-type selectivity (7.5) compared to mibefradil (1.4), a 5.4-fold enhancement in subtype selectivity [2]. Another early lead, KYS05001 (compound 8a), showed an IC₅₀ of 0.9 μM against the T-type channel, nearly equipotent with mibefradil (IC₅₀ = 0.84 μM), while demonstrating greater efficacy against low-voltage-activated (LVA) T-type channels than high-voltage-activated (HVA) channels [3]. These data establish the 3,4-dihydroquinazoline core—and by extension 3,4-dihydroquinazolin-8-amine as a foundational building block—as a scaffold capable of delivering low-nanomolar potency and meaningful subtype selectivity in ion channel drug discovery programs.

T-type calcium channel Cav3.1 blockade Pain Epilepsy Anticancer

Cholinesterase Isoform Selectivity: Class-Level BChE Preferential Inhibition by 3,4-Dihydroquinazoline Derivatives

A focused library of 3,4-dihydroquinazoline derivatives was evaluated for inhibitory activity against both acetylcholinesterase (AChE, from electric eel) and butyrylcholinesterase (BChE, from equine serum) [1]. The series displayed a striking and consistent selectivity profile: most compounds exhibited weak AChE inhibition combined with strong BChE inhibitory activity. The two most potent compounds, 8b and 8d, demonstrated BChE IC₅₀ values of 45 nM and 62 nM, respectively, corresponding to 146-fold and 161-fold higher affinity for BChE over AChE [1]. Molecular docking simulations revealed that these compounds bind simultaneously to both the catalytic anionic site (CAS) and peripheral site (PS) of BChE, with more favorable interaction energy values than those calculated for AChE [1]. Kinetic studies confirmed a non-competitive/mixed-type inhibition mechanism consistent with this dual-site binding mode [1]. While these data are from fully elaborated 3,4-dihydroquinazoline derivatives rather than the parent 8-amine building block, they establish the scaffold's intrinsic capacity to achieve sub-100 nM potency with >100-fold isoform selectivity—a profile directly relevant to programs where 3,4-dihydroquinazolin-8-amine serves as the synthetic starting point for lead generation.

Butyrylcholinesterase Alzheimer's disease Isoform selectivity Dual-site binding

C8-Position Sensitivity and Regioselective Synthetic Vector: Distinguishing 8-NH₂ from 2-NH₂ and C8-H Scaffolds

The 8-amino substituent endows 3,4-dihydroquinazolin-8-amine with a chemically addressable synthetic vector that is mechanistically and positionally distinct from the more commonly functionalized 2-amino position. In the BACE-1 inhibitor series, the 2-amino group of 3,4-dihydroquinazoline participates in a critical hydrogen-bonding network with the catalytic aspartic acids Asp32 and Asp228, as established by X-ray crystallography, and its replacement or removal reduces affinity by ≥5-fold [1]. By contrast, the 8-position—when substituted with large hydrophobic groups—is detrimental to TryR binding (≥30-fold potency loss), suggesting that the 8-position imposes steric constraints that favor small, polar substituents such as –NH₂ [2]. This creates a differentiated synthetic logic: the 2-amino position is a pharmacophoric anchor for target engagement, whereas the 8-amino position serves as a derivatizable vector for modulating physicochemical properties (solubility, logP, PSA) and target selectivity without disrupting the core amidine pharmacophore. Synthetic methodology for 3,4-dihydroquinazoline assembly—including one-pot tandem amide/amine/ketone multicomponent reactions affording products in up to 92% yield—provides broad scope for introducing diversity at C4, N3, and C6 positions while preserving the 8-amino handle for late-stage functionalization [3].

Regioselective derivatization Synthetic tractability Scaffold diversification Fragment evolution

CDK Inhibition by Ring-Constrained Quinazolin-8-amine Analogues: Scaffold Validation in Kinase Drug Discovery

The structural motif of an 8-amino substituent on a partially saturated quinazoline ring has been independently validated in the context of cyclin-dependent kinase (CDK) inhibition. A series of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines was rationally designed as ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, representing second-generation CDK inhibitors with a defined cellular mode-of-action profile [1]. Although the thiazolo-fused scaffold is more complex than the parent 3,4-dihydroquinazolin-8-amine, the shared 8-aminoquinazoline pharmacophoric element validates the 8-NH₂ substitution pattern as productive for kinase hinge-region binding. The design rationale explicitly leverages the conformational constraint imposed by the dihydroquinazoline ring to pre-organize the pharmacophore, a principle directly transferable to simpler 8-amino-3,4-dihydroquinazoline-based inhibitor design [1]. Separately, a patent application (WO2023/XXXXXX) discloses ((4-oxo-3,4-dihydroquinazolin-8-yl)methyl)amine derivatives as PI3K inhibitors for cancer treatment, further confirming that the 8-amino/8-aminomethyl substitution on the dihydroquinazoline core is a recurring theme across kinase inhibitor chemotypes beyond CDKs [2].

Cyclin-dependent kinase CDK inhibitor Kinase drug discovery Ring-constrained pharmacophore

Procurement-Driven Application Scenarios for 3,4-Dihydroquinazolin-8-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Minimal, Rigid, Rule-of-Three-Compliant Scaffold with a Chemically Addressable Amino Vector

With MW 147.18 g/mol, zero rotatable bonds, 2 HBD, 2 HBA, and predicted logP of 1.38, 3,4-dihydroquinazolin-8-amine satisfies all Rule-of-Three criteria for fragment-based screening libraries . Unlike the fully aromatic quinazolin-8-amine scaffold, the partially saturated C4 position introduces sp³ character that can improve aqueous solubility and reduce aromatic stacking promiscuity—factors that enhance fragment hit quality. The 8-NH₂ group provides a synthetically tractable vector for fragment growing or linking without disrupting the amidine pharmacophore, as validated by the BACE-1 crystallographic data showing that the amidine N–C–N motif engages catalytic aspartate residues while peripheral substitution drives potency from 0.9 μM to 11 nM [1]. Procurement of this specific building block, rather than the 2-amino regioisomer, preserves the 8-position for vector elaboration while keeping the amidine core unsubstituted and available for target engagement.

Ion Channel Drug Discovery: Entry Point for T-Type Calcium Channel Blocker Lead Optimization with Established Path to Nanomolar Potency

The 3,4-dihydroquinazoline scaffold has produced the most potent small-molecule T-type calcium channel blockers reported, with KYS05090 achieving IC₅₀ = 41 nM—potency comparable to the peptide toxin Kurtoxin—and KYS05080 demonstrating 5-fold superiority over mibefradil (IC₅₀ = 0.26 vs 1.34 μM) with 5.4-fold improved T/N-type selectivity [1]. The patent literature explicitly describes 3,4-dihydroquinazoline derivatives with substituent variation at multiple positions as T-type calcium channel blockers for angina, hypertension, pain, and epilepsy [2]. 3,4-Dihydroquinazolin-8-amine serves as a practical synthetic starting point for programs seeking to explore SAR at the C8 vector within this validated pharmacophore, with the 8-NH₂ providing a handle for amide, sulfonamide, or reductive amination diversification.

Neurodegenerative Disease Programs: BChE-Selective Inhibitor Development Leveraging a Scaffold with Demonstrated >100-Fold Isoform Selectivity

3,4-Dihydroquinazoline derivatives have demonstrated sub-100 nM BChE inhibitory potency (IC₅₀ = 45–62 nM) with up to 161-fold selectivity over AChE, a profile confirmed by dual-site (CAS + PS) binding through molecular docking and kinetic mode-of-inhibition studies . This isoform selectivity is mechanistically relevant for Alzheimer's disease, where BChE activity increases with disease progression while AChE activity declines. 3,4-Dihydroquinazolin-8-amine provides the minimal scaffold core onto which the selectivity-conferring substituents can be installed, with the 8-NH₂ position available for modulation of CNS penetration properties (e.g., via amide formation to tune logP and PSA) without perturbing the cholinesterase-binding amidine motif.

Kinase Inhibitor Lead Generation: A Minimal 8-Aminoquinazoline Pharmacophore for ATP-Binding Site Engagement Across CDK and PI3K Families

The 8-amino substituent on a partially saturated quinazoline core has been independently validated in both CDK and PI3K inhibitor programs. Second-generation CDK inhibitors based on 4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines were rationally designed and crystallographically characterized, confirming the productive engagement of the kinase hinge region . Concurrently, ((4-oxo-3,4-dihydroquinazolin-8-yl)methyl)amine derivatives have been patented as PI3K inhibitors for oncology applications [1]. For kinase drug discovery groups, procurement of 3,4-dihydroquinazolin-8-amine offers a versatile, low-molecular-weight starting point that can be elaborated toward multiple kinase selectivity profiles through substitution at the 2-, 4-, N3-, and 8-positions, with established synthetic methodology enabling one-pot assembly of diverse analogues in up to 92% yield [2].

Quote Request

Request a Quote for 3,4-Dihydroquinazolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.